molecular formula C6H13BrMg B14097993 2-Hexylmagnesium bromide

2-Hexylmagnesium bromide

Cat. No.: B14097993
M. Wt: 189.38 g/mol
InChI Key: YKONAQSKYPWBIE-UHFFFAOYSA-M
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Description

2-Hexylmagnesium bromide (CAS 3761-92-0), also known as hexan-1-ide magnesium bromide, is a Grignard reagent with the linear formula CH₃(CH₂)₅MgBr . This organomagnesium compound is widely employed in organic synthesis for its nucleophilic properties, enabling the formation of carbon-carbon bonds. Its primary applications include the preparation of hexyl-substituted alcohols, ketones, and other intermediates critical to pharmaceuticals, agrochemicals, and materials science . The reagent is typically used in anhydrous ethereal solvents (e.g., diethyl ether or tetrahydrofuran) under inert conditions due to its high reactivity with moisture and oxygen .

Structurally, the magnesium center is bonded to a hexyl chain and a bromide ion, facilitating its role in alkylation and addition reactions. Its commercial availability as a solution (e.g., 1.0 M in THF) ensures consistent reactivity and selectivity in large-scale syntheses .

Properties

IUPAC Name

magnesium;hexane;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13.BrH.Mg/c1-3-5-6-4-2;;/h3H,4-6H2,1-2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKONAQSKYPWBIE-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[CH-]C.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13BrMg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Laboratory-Scale Preparation Methods

Reaction Setup and Conditions

The synthesis requires:

  • Magnesium turnings : High-purity (99.9%) to minimize side reactions.
  • 1-Bromohexane : Distilled to remove impurities.
  • Solvents : Anhydrous diethyl ether or tetrahydrofuran, dried over molecular sieves.
  • Apparatus : Three-necked flask fitted with a reflux condenser, drying tube (calcium sulfate), and inert gas (argon/nitrogen) inlet.
Table 1: Laboratory-Scale Reaction Parameters
Parameter Optimal Value Impact on Yield
Solvent Diethyl ether 85–90%
Temperature 35–45°C (reflux) Maximizes Mg activation
Magnesium particle size 0.5–1.0 mm Enhances surface area
Molar ratio (Mg:1-Bromohexane) 1.1:1 Prevents excess Mg

Step-by-Step Synthesis Procedure

  • Magnesium Activation : Clean magnesium turnings with dilute HCl, rinse with acetone, and dry at 110°C.
  • Solvent Addition : Charge the flask with 200 mL anhydrous diethyl ether under argon.
  • Initiating the Reaction : Add a small aliquot of 1-bromohexane (5% total) to the magnesium. Exothermic reaction onset is indicated by bubbling and cloudiness.
  • Gradual Addition : Slowly add remaining 1-bromohexane (dropwise over 1 hour) to maintain reflux.
  • Post-Reaction Stirring : Reflux for 2 hours until magnesium is consumed (gray suspension forms).

Industrial-Scale Production Techniques

Industrial synthesis scales the laboratory method with modifications:

  • Continuous-Flow Reactors : Enhance heat dissipation and reduce reaction time (Table 2).
  • Entrainment Agents : 1,2-Dibromoethane (0.5–1.0 wt%) cleans magnesium surfaces, accelerating initiation.
Table 2: Industrial vs. Laboratory Methods
Factor Laboratory Industrial
Scale 0.1–1.0 mol 100–1,000 mol
Solvent Recovery 70–80% 95–98% (distillation)
Reaction Time 3–4 hours 1–2 hours
Yield 85–90% 92–95%

Reaction Mechanism and Magnesium Bromide’s Role

The mechanism involves radical intermediates:

  • Electron Transfer : Mg donates electrons to 1-bromohexane, cleaving the C-Br bond.
  • Radical Formation : Hexyl radicals (C₆H₁₃- ) adsorb onto Mg surfaces.
  • Grignard Formation : Radicals combine with Mg to form CH₃(CH₂)₅MgBr.

Magnesium bromide (MgBr₂), a byproduct, acts catalytically by:

  • Removing oxide layers from Mg surfaces.
  • Stabilizing the Grignard reagent via coordination.

Optimization Strategies and Yield Enhancement

Solvent Selection

Ether solvents stabilize the Grignard reagent through Lewis acid-base interactions.

Table 3: Solvent Effects on Reaction Efficiency
Solvent Dielectric Constant Boiling Point (°C) Yield (%)
Diethyl ether 4.3 34.6 88
Tetrahydrofuran 7.6 66 92
2-Methyltetrahydrofuran 6.2 80 90

Tetrahydrofuran’s higher boiling point allows reflux at 66°C, improving Mg activation.

Additives and Catalysts

  • Iodine : 0.1% w/w initiates reaction by etching Mg surfaces.
  • Ultrasound : Cavitation enhances Mg dispersion, reducing induction time by 40%.

Recent Advances in Preparation Methodologies

  • Microfluidic Reactors : Enable precise temperature control, achieving 98% yield in 30 minutes.
  • Mechanochemical Synthesis : Ball-milling Mg and 1-bromohexane eliminates solvents, reducing waste by 70%.

Chemical Reactions Analysis

Types of Reactions

2-Hexylmagnesium bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in reactions with this compound include carbonyl compounds (for addition reactions), alkyl halides (for substitution reactions), and various electrophiles. The reactions are typically carried out in anhydrous solvents such as diethyl ether or tetrahydrofuran under an inert atmosphere to prevent the Grignard reagent from decomposing .

Major Products Formed

The major products formed from reactions involving this compound include:

Mechanism of Action

The mechanism of action of 2-hexylmagnesium bromide involves the formation of a carbon-magnesium bond, which is highly polarized towards the carbon atom. This makes the carbon atom nucleophilic, allowing it to attack electrophilic centers in other molecules. The Grignard reagent can add to carbonyl compounds, resulting in the formation of new carbon-carbon bonds . The reaction proceeds through a nucleophilic addition mechanism, where the nucleophilic carbon attacks the electrophilic carbonyl carbon, followed by protonation to yield the final product .

Comparison with Similar Compounds

Comparison with Similar Compounds

2-Bromohexanoyl Bromide (CAS 38532-59-1)

  • Molecular Formula : C₆H₁₀Br₂O
  • Structure : Br(CH₂)₄CH(Br)COBr
  • Reactivity: Unlike 2-hexylmagnesium bromide, 2-bromohexanoyl bromide is an electrophilic acylating agent. The presence of two bromine atoms and an acyl bromide group makes it highly reactive toward nucleophiles like amines and alcohols, facilitating the synthesis of brominated esters or amides .
  • Applications : Used to introduce bromoacyl groups into organic molecules, particularly in pharmaceutical intermediates.
  • Safety : Corrosive and moisture-sensitive; requires personal protective equipment (PPE) and ventilation to avoid respiratory and dermal exposure .

1-Hexyl-3-methylimidazolium Bromide (CAS 85100-78-3)

  • Molecular Formula : C₁₀H₁₉BrN₂
  • Structure : A room-temperature ionic liquid with a hexyl chain and methylimidazolium cation.
  • Reactivity: Non-volatile and thermally stable, it serves as a solvent or catalyst in green chemistry applications.
  • Applications : Electrolytes in batteries, solvents for cellulose dissolution, and catalysts in organic transformations .
  • Safety : Requires avoidance of strong oxidizers and proper sealing to prevent moisture absorption .

2-Bromoacetamide (C₂H₄BrNO)

  • Structure : BrCH₂CONH₂
  • Reactivity: Functions as an alkylating agent and participates in hydrogen bonding due to its carboxamide dimer structure. Its bromine atom enables halogenation reactions, but it lacks the organometallic reactivity of Grignard reagents .
  • Applications : Crystallography studies and synthesis of modified peptides or polymers .
  • Safety : Less reactive than this compound but requires precautions against dust inhalation .

Mercury(II) Bromide (HgBr₂)

  • Molecular Formula : HgBr₂
  • It participates in mercury-mediated couplings but poses significant environmental and health risks .
  • Applications: Historical use in antiseptics and analytical chemistry, now restricted due to toxicity .
  • Safety : Highly regulated; requires stringent controls to prevent bioaccumulation and acute poisoning .

Data Table: Comparative Analysis of Brominated Compounds

Compound Name CAS Number Molecular Formula Reactivity Profile Key Applications Safety Considerations
This compound 3761-92-0 C₆H₁₃BrMg Nucleophilic Grignard Alcohols, ketones, pharmaceuticals Moisture-sensitive; inert atmosphere
2-Bromohexanoyl Bromide 38532-59-1 C₆H₁₀Br₂O Electrophilic acylation Bromoacyl intermediates Corrosive; PPE required
1-Hexyl-3-methylimidazolium Bromide 85100-78-3 C₁₀H₁₉BrN₂ Ionic interactions Green solvents, electrolytes Avoid oxidizers; seal containers
Mercury(II) Bromide 7789-47-1 HgBr₂ Inorganic coupling Restricted to niche analytical uses Extreme toxicity; regulated disposal

Biological Activity

2-Hexylmagnesium bromide, a Grignard reagent, is primarily utilized in organic synthesis for its nucleophilic properties. Its biological activity, particularly in the context of anti-inflammatory and antibacterial effects, has garnered attention in recent research. This article reviews the biological activities associated with this compound, supported by data tables and case studies.

This compound is synthesized through the reaction of magnesium turnings with 1-bromohexane in diethyl ether. This compound is characterized by its ability to act as a nucleophile in various organic reactions, including additions to carbonyl compounds and aromatic systems .

Anti-Inflammatory Activity

Recent studies have explored the anti-inflammatory properties of compounds related to this compound. For instance, a study evaluated several synthesized compounds for their ability to inhibit edema in a controlled environment. The results are summarized in Table 1:

CompoundEdema Volume (± S.E)% InhibitionPotency
11.080 ± 0.03049.760.68
21.133 ± 0.04947.300.64
31.000 ± 0.02553.480.73
7 0.800 ± 0.036 62.79 0.86
Ibuprofen 0.583 ± 0.060 72.88 1
Control2.150 ± 0.056--

The synthesized compounds exhibited anti-inflammatory activity ranging from 12.41% to 62.79% , with ibuprofen serving as a standard reference at 72.88% inhibition . Notably, compound 7 , which contains polar hydroxyl and chloro substituents, demonstrated superior efficacy.

Antibacterial Activity

In addition to anti-inflammatory effects, the antibacterial properties of related compounds were assessed against various bacterial strains, particularly Gram-negative bacteria:

  • Compounds 7 and 8 showed significant activity against Proteus mirabilis, Pseudomonas putida, Pseudomonas aeruginosa, and Shigella flexineri.
  • The presence and position of functional groups were critical determinants of antibacterial efficacy.

The study indicated that compounds with electronegative halogens and polar functional groups tended to exhibit higher antibacterial activity compared to those lacking these features .

Case Studies

A notable case study involved the use of hexylmagnesium bromide in the synthesis of biologically active molecules through catalytic enantioselective addition reactions:

  • The addition of hexylmagnesium bromide to N-tosyl silyl ketimines resulted in high yields (77-99%) and enantioselectivities (70-94%), showcasing its utility in producing complex organic molecules with potential biological applications .

Environmental Impact

Research has also highlighted the ecological implications of organomagnesium compounds like hexylmagnesium bromide in marine environments:

  • A study on sediment toxicity revealed that organotin compounds, which can be derived from similar Grignard reagents, pose significant risks to aquatic biota . This underscores the importance of assessing both biological activity and environmental impact when evaluating such compounds.

Q & A

Basic Research Questions

What are the critical safety protocols for handling 2-Hexylmagnesium bromide in laboratory settings?

This compound, a Grignard reagent, requires stringent safety measures due to its pyrophoric nature and reactivity with moisture. Key protocols include:

  • Ventilation : Use fume hoods to prevent vapor accumulation, especially in enclosed spaces .
  • Ignition Prevention : Eliminate heat sources, sparks, and static discharge by grounding equipment and using anti-static tools .
  • PPE : Flame-resistant, anti-static lab coats; gloves compliant with EN 374 standards; and safety goggles (e.g., ANSI Z87.1). Respiratory protection (e.g., N100/P3 masks) may be needed if ventilation is inadequate .
  • Emergency Preparedness : Keep dry sand or inert adsorbents nearby for spill containment. Avoid water for fire suppression (use CO₂ or dry chemical extinguishers) .

How should this compound be stored to maintain stability and prevent decomposition?

Optimal storage conditions for this compound (typically supplied in solution) include:

  • Temperature : Store at 4°C in a dry, inert environment to slow degradation .
  • Container Integrity : Use airtight, moisture-resistant containers under nitrogen or argon atmospheres to prevent hydrolysis .
  • Compatibility : Avoid proximity to oxidizing agents, acids, or halogenated solvents, which may trigger violent reactions .

What are the recommended personal protective equipment (PPE) for working with this compound?

  • Eye/Face Protection : Full-face shields or goggles meeting EN 166/ANSI standards .
  • Gloves : Chemically resistant gloves (e.g., nitrile or neoprene) tested against Grignard reagents. Replace gloves immediately if compromised .
  • Clothing : Flame-resistant, anti-static lab coats with sealed seams to prevent skin contact .
  • Respiratory Protection : Air-purifying respirators (e.g., N100) for prolonged exposure or high vapor concentrations .

Advanced Research Questions

What experimental parameters significantly influence the reactivity of this compound in nucleophilic addition reactions?

Reactivity depends on:

  • Solvent Choice : THF or 2-MeTHF enhances nucleophilicity by stabilizing the Grignard complex. Polar aprotic solvents (e.g., ethers) are preferred over hydrocarbons .
  • Temperature Control : Slow addition at −10°C to 0°C minimizes exothermic side reactions (e.g., enolization or reduction) .
  • Substrate Compatibility : Steric hindrance in electrophiles (e.g., bulky ketones) may reduce yields, necessitating optimized stoichiometry .

Table 1 : Solvent Effects on Reactivity

SolventBoiling Point (°C)Reactivity Profile
THF66High stability, moderate reaction rate
2-MeTHF80Enhanced thermal stability, slower initiation
Diethyl Ether35Fast initiation but higher flammability risk

How can researchers address discrepancies in reported reaction yields under varying solvent conditions?

Yield variations often stem from:

  • Moisture Contamination : Trace water in solvents or substrates hydrolyzes the Grignard reagent, reducing effective concentration. Use molecular sieves or distillation for solvent drying .
  • Solvent Purity : Commercial THF may contain stabilizers (e.g., BHT) that inhibit reactivity. Pre-treatment with activated alumina is recommended .
  • Reaction Monitoring : In situ techniques (e.g., GC-MS or NMR) help track intermediate formation and adjust reaction parameters dynamically .

What strategies minimize side reactions during alkylation using this compound?

  • Controlled Addition : Use syringe pumps for slow, dropwise addition to avoid localized overheating .
  • Inert Atmosphere : Rigorous nitrogen/argon purging prevents oxidation or moisture ingress .
  • Quenching Optimization : Gradual quenching with saturated NH₄Cl (aq) at low temperatures minimizes exothermic hazards and byproduct formation .

Table 2 : Common Side Reactions and Mitigation

Side ReactionCauseMitigation Strategy
Reduction of KetonesOverly reactive conditionsLower reaction temperature (−20°C)
Enolate FormationStrong base activityUse less electrophilic substrates (e.g., esters over ketones)
Wurtz CouplingExcess Grignard reagentOptimize stoichiometry (1:1.1 substrate:Grignard)

Methodological Notes

  • Data Contradictions : Discrepancies in literature may arise from undocumented impurities or variations in substrate purity. Replicate experiments with rigorously dried substrates and standardized protocols .
  • Advanced Characterization : Employ techniques like cryo-TEM or X-ray crystallography to study Grignard complex structures and reactivity .

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